molecular formula C7H14N2O2 B13762052 1-(Butylnitrosoamino)-2-propanone CAS No. 51938-15-9

1-(Butylnitrosoamino)-2-propanone

Cat. No.: B13762052
CAS No.: 51938-15-9
M. Wt: 158.20 g/mol
InChI Key: FPXGNLJKZKCTNE-UHFFFAOYSA-N
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Description

2-Propanone,1-(butylnitrosoamino)- is an organic compound with the molecular formula C7H14N2O2 It is a derivative of propanone (acetone) where a butylnitrosoamino group is attached to the carbonyl carbon

Preparation Methods

The synthesis of 2-Propanone,1-(butylnitrosoamino)- typically involves the reaction of propanone with butylamine and nitrous acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

2-Propanone,1-(butylnitrosoamino)- undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Propanone,1-(butylnitrosoamino)- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Propanone,1-(butylnitrosoamino)- can be compared with other similar compounds such as:

    2-Propanone,1-(methylnitrosoamino)-: This compound has a similar structure but with a methyl group instead of a butyl group. It exhibits different reactivity and applications due to the smaller alkyl group.

    2-Propanone,1-(ethylnitrosoamino)-: Similar to the above, but with an ethyl group. It also shows distinct chemical behavior and uses.

    2-Propanone,1-(phenylnitrosoamino)-:

Properties

CAS No.

51938-15-9

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-butyl-N-(2-oxopropyl)nitrous amide

InChI

InChI=1S/C7H14N2O2/c1-3-4-5-9(8-11)6-7(2)10/h3-6H2,1-2H3

InChI Key

FPXGNLJKZKCTNE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)C)N=O

Origin of Product

United States

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